N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

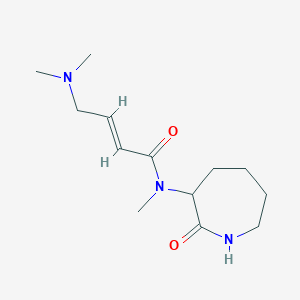

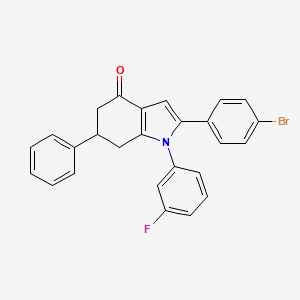

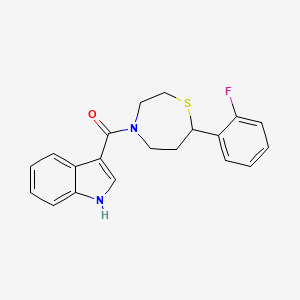

N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine, also known as CMTM, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. CMTM is a heterocyclic compound that contains both a pyridine and a thiophene ring, and its unique structure makes it an attractive target for synthesis and investigation.

Aplicaciones Científicas De Investigación

Catalytic Applications

One notable application of N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine derivatives involves their use in catalysis. For example, ruthenium-cymene complexes containing pyridine-derived aldiimine ligands have been synthesized and shown to be effective in the transfer hydrogenation of aryl ketones. These complexes demonstrate good catalytic activity, with productivity up to 90% and turnover frequencies (TOF) up to 302 h⁻¹, indicating their potential for industrial applications in hydrogenation reactions (Ramos et al., 2019).

Polymerization Catalysts

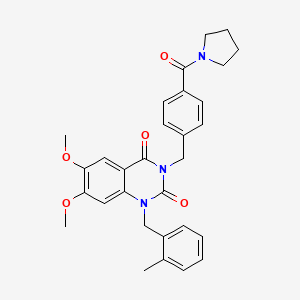

Additionally, palladium(II) complexes containing bidentate N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline have been synthesized and characterized. These complexes were found to exhibit high catalytic activity for the polymerization of methyl methacrylate (MMA), highlighting their potential as catalysts in the production of polymers with specific structural features (Kim et al., 2014).

CO2 Capture and Utilization

Research into rhenium(I) triscarbonyl complexes with redox-active amino- and iminopyridine ligands has revealed their ability to bind CO2 reversibly through a dearomatization/rearomatization reaction sequence. This property suggests potential applications in CO2 capture and utilization, contributing to the development of sustainable technologies (Stichauer et al., 2017).

Corrosion Inhibition

Furthermore, imidazo[1,2-a]pyridine-based Schiff bases have been evaluated for their ability to inhibit the corrosion of mild steel in hydrochloric acid, demonstrating the potential of N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine and its derivatives in corrosion protection. These inhibitors act by reducing the cathodic area without changing the mechanism of the cathodic reaction, and their effectiveness increases with concentration (El Aatiaoui et al., 2021).

Antibacterial and Anticancer Agents

N-substituted [5-(1H-1, 2, 4-triazol-5-yl)pyridine-2-yl]methanimine derivatives have been synthesized and screened for their antibacterial activities, with QSAR studies revealing that electronic, steric, and lipophilic parameters correlate with antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Mullani & Disouza, 2015).

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c1-8-4-5-15-10(8)7-14-11-3-2-9(12)6-13-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZQIMGVVBLAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2933852.png)

![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)